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Compound of Interest

Compound Name: CDDO-Im

Cat. No.: B1244704

This guide provides an objective comparison of published research findings on the synthetic
triterpenoid, 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyllimidazole (CDDO-Im), also
known as RTA-403. The data presented here is collated from multiple independent preclinical
studies to offer researchers, scientists, and drug development professionals a consolidated
view of its biological activities and mechanisms of action.

Overview of CDDO-Im

CDDO-Im is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling
pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[1][2][3] It is
a derivative of the natural triterpenoid oleanolic acid and is structurally related to bardoxolone
methyl (CDDO-Me or RTA 402).[4][5] Preclinical research across numerous independent
laboratories has consistently demonstrated its efficacy in various models of oxidative stress,
inflammation, and cancer.[6][7][8]

Comparative Data on Biological Activity

The following tables summarize key quantitative findings from independent research to provide
a comparative perspective on the potency and effects of CDDO-Im and its analogs.

Table 1: In Vitro Anti-proliferative Activity of CDDO-Im
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Cell Line Cancer Type IC50 (nM) Reference
Human Leukemia )

Leukemia ~10-30 [6]
(U937)
Human Breast Cancer  Breast Cancer ~10-30 [6]
Human Myeloma ~500 (induces

Myeloma ] 9]
(RPMI-8226) apoptosis)
Human Myeloma ~500 (induces

Myeloma _ [°]
(JIN3) apoptosis)
Waldenstrém
Macroglobulinemia B-cell Malignancy Induces toxicity [8]
(BCWM.1)
Chronic Myeloid ) 2150 (24h), 1580

Leukemia [10]

Leukemia (K562)

(48h)

Table 2: Nrf2 Pathway Activation by CDDO-Im
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Fold
Experiment  Parameter Concentrati .
Change/Eff Time Reference
al System Measured on
ect
Human Nuclear Nrf2 4-5 fold -
) ) 20-50 nM Not specified [1]
PBMCs Protein increase
Human Significant
HO-1 mRNA _ 20 nM 20 h [1]
PBMCs elevation
Human Significant
NQO1 mRNA _ 20 nM 20 h [1]
PBMCs elevation
Human Significant
GCLC mRNA ] 20 nM 20 h [1]
PBMCs elevation
Human Significant
GCLM mRNA . 20 nM 20 h [1]
PBMCs elevation
Mouse Liver Nuclear Nrf2 3.8 fold -
o ) ) 1 mg/kg Not specified [2]
(in vivo) Protein increase
Mouse Liver 1.25-7.65 0.1-10 -
o HO-1 mRNA ] Not specified [2]
(in vivo) fold increase mg/kg
Mouse Liver 1.58-1.99 -~
o NQO1 mRNA ) 1-10 mg/kg Not specified [2]
(in vivo) fold increase
Mouse Liver 2.56 - 4.08 -
o Gclc mRNA ] 1-10 mg/kg Not specified [2]
(in vivo) fold increase
Mouse Ho-1, Nqo1l, o
) Significant -
Primary Gclc, Gpx2 ) Not specified 6-12 h [7]
upregulation
RTEC mRNA

Table 3: Anti-inflammatory Effects of CDDO-Im
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Experiment

Inflammator

Measured

Concentrati

) Time Reference
al System y Stimulus Effect on
Attenuated 20 nM 20 h
Human
LPS IL-6 & TNF-a (pretreatment  pretreatment,  [1]
PBMCs _
expression ) 4h LPS
Inhibited
Human LPS, fMLP, - -
i ROS Not specified Not specified [1]
Neutrophils TNF-a, TPA )
generation
Potent
Mouse o
inhibitor of N N
Macrophages NOS Not specified Not specified [6]
[
(in vivo) )
expression
Mouse ) Decreased
) Ischemia- 30 pumol/kg 6 h post-
Kidney ) G-CSF, IL-6, o o [7]
] ) reperfusion (in vivo) injury
(ischemia) KC levels

Signaling Pathways and Experimental Workflows
Nrf2 Activation Pathway by CDDO-Im

CDDO-Im activates the Nrf2 pathway, a primary mechanism for its cytoprotective effects.[2]
Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1
(Keapl), which facilitates its degradation. CDDO-Im is believed to interact with Keap1, leading
to a conformational change that prevents it from binding to Nrf2.[11] This allows Nrf2 to
translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the
Antioxidant Response Element (ARE) in the promoter regions of various target genes.[2] This
leads to the upregulation of a battery of cytoprotective and antioxidant enzymes, such as heme
oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine
ligase (GCL).[1][2][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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